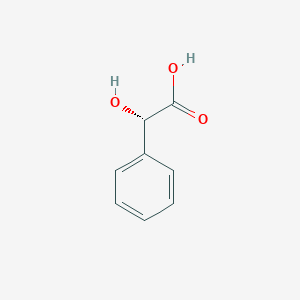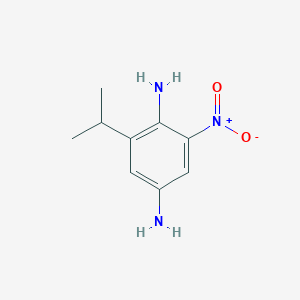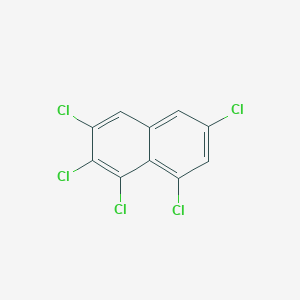
1,2,3,6,8-Pentachloronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6,8-Pentachloronaphthalene (PCN) is a highly chlorinated organic compound that has been widely used in various industrial applications, including as a pesticide, a flame retardant, and a plasticizer. Due to its persistent nature and potential toxicity, PCN has been listed as a persistent organic pollutant (POP) under the Stockholm Convention on Persistent Organic Pollutants. In recent years, there has been growing interest in the synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PCN.
Mechanism Of Action
The mechanism of action of 1,2,3,6,8-Pentachloronaphthalene is not fully understood. However, it is believed that 1,2,3,6,8-Pentachloronaphthalene exerts its toxic effects by disrupting the normal functioning of the endocrine system. 1,2,3,6,8-Pentachloronaphthalene has been found to bind to the aryl hydrocarbon receptor (AhR), which is involved in the regulation of various physiological processes, including immune function, cell growth, and development.
Biochemical And Physiological Effects
1,2,3,6,8-Pentachloronaphthalene has been found to have a wide range of biochemical and physiological effects, including immunotoxicity, neurotoxicity, and reproductive toxicity. 1,2,3,6,8-Pentachloronaphthalene has also been found to induce oxidative stress, which can lead to cellular damage and DNA damage.
Advantages And Limitations For Lab Experiments
1,2,3,6,8-Pentachloronaphthalene has several advantages for use in lab experiments, including its high stability and persistence, which make it a useful model compound for studying the fate and transport of POPs in the environment. However, 1,2,3,6,8-Pentachloronaphthalene also has several limitations, including its potential toxicity and the difficulty of working with highly chlorinated compounds.
Future Directions
There are several future directions for research on 1,2,3,6,8-Pentachloronaphthalene, including the development of new methods for its synthesis and the investigation of its potential effects on human health and the environment. Future research should also focus on the development of new remediation strategies for 1,2,3,6,8-Pentachloronaphthalene-contaminated sites and the identification of new POPs that may pose a risk to human health and the environment.
Synthesis Methods
1,2,3,6,8-Pentachloronaphthalene can be synthesized by the chlorination of naphthalene using various methods, including direct chlorination, catalytic chlorination, and photochlorination. Direct chlorination involves the reaction of naphthalene with chlorine gas at high temperatures and pressures. Catalytic chlorination involves the use of a catalyst to promote the reaction between naphthalene and chlorine gas. Photochlorination involves the use of ultraviolet light to initiate the reaction between naphthalene and chlorine gas.
Scientific Research Applications
1,2,3,6,8-Pentachloronaphthalene has been widely used as a model compound for studying the fate and transport of POPs in the environment. It has been used in various scientific research applications, including environmental monitoring, toxicology, and environmental remediation. 1,2,3,6,8-Pentachloronaphthalene has been found to be highly persistent in the environment and can bioaccumulate in the food chain, posing a potential risk to human health and the environment.
properties
CAS RN |
150224-23-0 |
|---|---|
Product Name |
1,2,3,6,8-Pentachloronaphthalene |
Molecular Formula |
C10H3Cl5 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,2,3,6,8-pentachloronaphthalene |
InChI |
InChI=1S/C10H3Cl5/c11-5-1-4-2-7(13)9(14)10(15)8(4)6(12)3-5/h1-3H |
InChI Key |
NMAMEWIQKMFSSI-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C(=C(C2=C(C=C1Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C=C1Cl)Cl)Cl)Cl)Cl |
Other CAS RN |
150224-23-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



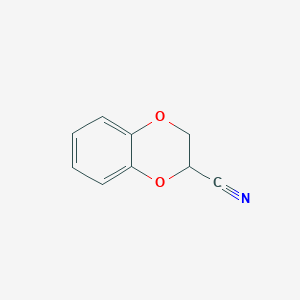
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B119121.png)
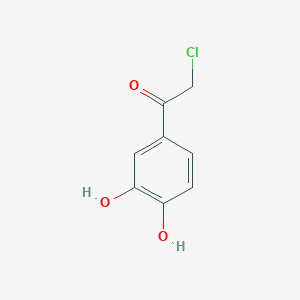
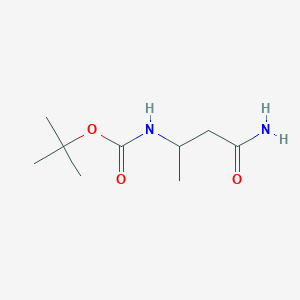
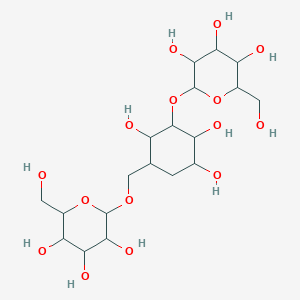
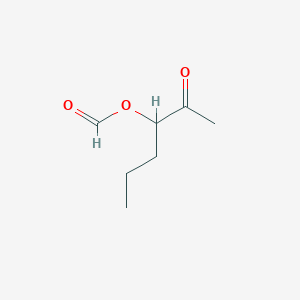
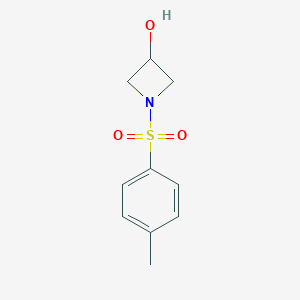
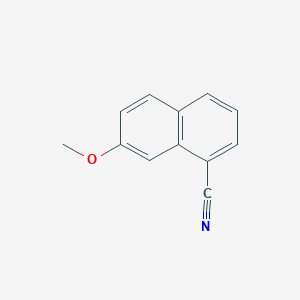
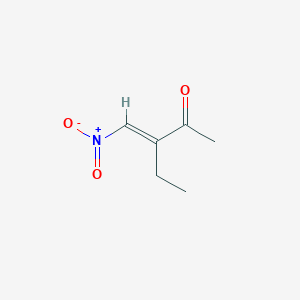
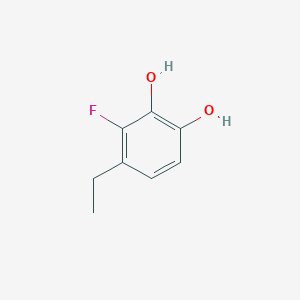
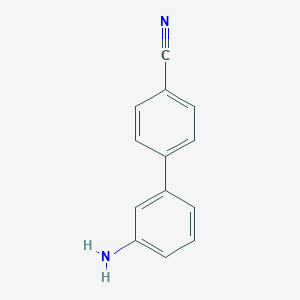
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)
